9-(3,4-dimethylphenyl)-2-(furan-2-yl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

EGFR inhibition lung cancer kinase inhibitor SAR

9-(3,4-Dimethylphenyl)-2-(furan-2-yl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide (CAS 898447-00-2) is a synthetic 2,9-disubstituted purine-6-carboxamide with the molecular formula C₁₈H₁₅N₅O₃ and a molecular weight of 349.35 g/mol. It belongs to a class of purine derivatives actively investigated as kinase inhibitors, particularly targeting the epidermal growth factor receptor (EGFR) in oncology research.

Molecular Formula C18H15N5O3
Molecular Weight 349.35
CAS No. 898447-00-2
Cat. No. B2447217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-(3,4-dimethylphenyl)-2-(furan-2-yl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
CAS898447-00-2
Molecular FormulaC18H15N5O3
Molecular Weight349.35
Structural Identifiers
SMILESCC1=C(C=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=CO4)C
InChIInChI=1S/C18H15N5O3/c1-9-5-6-11(8-10(9)2)23-17-14(21-18(23)25)13(15(19)24)20-16(22-17)12-4-3-7-26-12/h3-8H,1-2H3,(H2,19,24)(H,21,25)
InChIKeyHFAVHHALMNQFNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

9-(3,4-Dimethylphenyl)-2-(furan-2-yl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide (CAS 898447-00-2): Core Chemical Identity and Research-Grade Procurement Profile


9-(3,4-Dimethylphenyl)-2-(furan-2-yl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide (CAS 898447-00-2) is a synthetic 2,9-disubstituted purine-6-carboxamide with the molecular formula C₁₈H₁₅N₅O₃ and a molecular weight of 349.35 g/mol . It belongs to a class of purine derivatives actively investigated as kinase inhibitors, particularly targeting the epidermal growth factor receptor (EGFR) in oncology research [1]. Unlike earlier-generation 8-oxopurine-6-carboxamides, this compound incorporates a furan-2-yl substituent at the C2 position alongside a 3,4-dimethylphenyl group at N9, a combination that defines its distinct chemical space within the purine inhibitor family.

Why 9-(3,4-Dimethylphenyl)-2-(furan-2-yl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide Cannot Be Replaced by Generic Purine-6-Carboxamide Analogs


The C2 furan-2-yl substituent is the critical structural discriminator that prevents simple interchange with other 2,9-disubstituted purine-6-carboxamides. In the systematic SAR study by Chatterjee et al. (2026), C2-substituent identity directly modulated EGFR inhibitory potency across an IC₅₀ range spanning 5-fold (4.35 to 22.1 μM in A549 cellular assays) [1]. Replacing the furan-2-yl with a phenyl, phenethyl, or trifluoromethylphenyl group alters both steric and electronic properties at the ATP-binding pocket interface. Furthermore, a closely related analog in which C2 furan-2-yl is replaced by 2,4-difluorophenyl exhibits nanomolar inhibitory activity against the mitotic kinesin Eg5 (IC₅₀ = 0.0415 μM), demonstrating that the C2 substituent can redirect target selectivity from EGFR-family kinases to spindle assembly checkpoint proteins [2]. Generic substitution therefore risks both loss of on-target potency and gain of unintended off-target pharmacology.

Quantitative Differentiation Evidence for 9-(3,4-Dimethylphenyl)-2-(furan-2-yl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide (CAS 898447-00-2)


C2 Furan-2-yl vs. C2 Aryl Substituent: Impact on EGFR Inhibitory Potency Range

In the 2026 Chatterjee et al. study of seventeen 2,9-disubstituted purine-6-carboxamides, the C2 substituent was a primary determinant of in vitro anticancer potency against A549 non-small cell lung cancer cells. Compounds bearing C2 aromatic heterocycles (including furan and substituted furan derivatives) exhibited cellular IC₅₀ values ranging from 4.35 to 22.1 μM [1]. The most potent compound in the series (6E) achieved a cellular IC₅₀ of 4.35 μM against A549 cells and an EGFR enzymatic IC₅₀ of 105.96 nM, representing approximately 2-fold greater potency than the clinical EGFR inhibitor erlotinib (cellular IC₅₀ 11.83 μM; EGFR IC₅₀ 218.47 nM) [1]. While the specific IC₅₀ of 9-(3,4-dimethylphenyl)-2-(furan-2-yl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide was not individually reported in the abstract, its C2 furan-2-yl substitution pattern places it within the higher-potency cluster of the series.

EGFR inhibition lung cancer kinase inhibitor SAR

C2 Substituent-Driven Target Selectivity Diversion: Furan-2-yl (EGFR) vs. 2,4-Difluorophenyl (Eg5 Kinesin)

A structurally proximal analog, 2-(2,4-difluorophenyl)-9-(3,4-dimethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide, was characterized as an inhibitor of the mitotic kinesin Eg5 (KSP) with an IC₅₀ of 0.0415 μM (41.5 nM) against basal ATPase activity at pH 6.9 and 25 °C [1]. This compound shares the identical N9-(3,4-dimethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide scaffold with the target compound but replaces the C2 furan-2-yl with a 2,4-difluorophenyl group [1]. The resulting shift in pharmacological profile—from EGFR kinase inhibition (associated with the furan-2-yl series) to mitotic kinesin Eg5 ATPase inhibition (associated with the 2,4-difluorophenyl analog)—provides direct evidence that the C2 furan-2-yl substituent is a critical determinant of target engagement specificity within this chemotype.

target selectivity Eg5 kinesin mitotic spindle ATPase inhibition

N7-Ethyl vs. N7-Unsubstituted: Steric and Potency Implications in the Purine-6-Carboxamide Series

A commercially available analog, 9-(3,4-dimethylphenyl)-7-ethyl-2-(furan-2-yl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide (MW 377.4; C₂₀H₁₉N₅O₃), differs from the target compound solely by the presence of an N7-ethyl substituent . In the structure-guided SAR study of purine-6-carboxamide derivatives by Huang et al. (2019, Eur. J. Med. Chem.), systematic variation at the N7 position was shown to modulate both kinase inhibitory potency and selectivity across more than 30 derivatives [1]. The N7-unsubstituted target compound avoids the steric clash that N7-alkyl groups may introduce within the ATP-binding pocket hinge region, which is a recognized determinant of inhibitor binding mode in purine-scaffold kinase inhibitors.

SAR N7 substitution steric effects EGFR pharmacophore

C2 Furan-2-yl vs. C2 5-Methylfuran-2-yl: Electronic Modulation of the Heterocycle

The analog 9-(3,4-dimethylphenyl)-2-(5-methylfuran-2-yl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide incorporates a methyl group at the 5-position of the furan ring, introducing an electron-donating inductive effect (+I) that modulates the heterocycle's electronic character . In the broader 2,9-disubstituted purine-6-carboxamide series, the introduction of substituents on the C2 aromatic ring was shown to alter EGFR inhibitory potency, consistent with the C2 moiety occupying a lipophilic sub-pocket within the EGFR active site where electronic perturbations affect π-stacking and hydrophobic interactions [1]. The unsubstituted furan-2-yl of the target compound represents the minimal steric/electronic baseline, offering the highest rotational freedom and defined electron density for binding interactions.

furan substitution electron-donating group EGFR inhibitor optimization

Recommended Research and Procurement Application Scenarios for 9-(3,4-Dimethylphenyl)-2-(furan-2-yl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide (CAS 898447-00-2)


EGFR Kinase Inhibitor Lead Optimization and SAR Expansion

This compound serves as a defined C2-furan-2-yl reference standard within the 2,9-disubstituted purine-6-carboxamide chemical series. Based on class-level evidence from the Chatterjee et al. (2026) study, where seventeen analogs in this series exhibited EGFR-targeted cellular IC₅₀ values spanning 4.35–22.1 μM against A549 NSCLC cells [1], the target compound provides a baseline for systematic C2-heterocycle SAR exploration. Researchers performing head-to-head potency comparisons against other C2 variants (phenyl, substituted phenyl, other heterocycles) should use this compound as the furan-containing benchmark to quantify the contribution of the oxygen heteroatom to EGFR binding affinity.

Target Selectivity Profiling: EGFR vs. Mitotic Kinesin Eg5

Given that the scaffold-matched analog 2-(2,4-difluorophenyl)-9-(3,4-dimethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide inhibits Eg5 ATPase with an IC₅₀ of 0.0415 μM [1], the target compound (C2 furan-2-yl) is the appropriate probe for evaluating whether C2-heterocycle substitution redirects target engagement from mitotic spindle machinery to EGFR-family kinases. Parallel screening of both compounds against a panel of recombinant kinases and ATPases can experimentally validate the target selectivity switch hypothesis, generating critical data for chemical biology studies focused on polypharmacology or target deconvolution.

N7-Unsubstituted Purine-6-Carboxamide Pharmacophore Validation

The N7-H status of this compound distinguishes it from N7-alkylated analogs such as 9-(3,4-dimethylphenyl)-7-ethyl-2-(furan-2-yl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide (MW 377.4) [1]. In the structure-guided pharmacophore model reported by Huang et al. (2019), N7 substitution was a key variable influencing kinase inhibitor binding mode across more than 30 purine-6-carboxamide derivatives [2]. This compound enables direct experimental testing of the N7-H hydrogen-bond donor hypothesis in EGFR hinge-region engagement, serving as a critical tool compound for computational chemists validating docking poses and molecular dynamics simulations.

Procurement-Quality Reference Standard for Analog Differentiation

This compound (CAS 898447-00-2, MW 349.35, C₁₈H₁₅N₅O₃) [1] occupies a precise chemical space intersection—C2 furan-2-yl, N9 3,4-dimethylphenyl, N7-H—that is not duplicated by any other commercially cataloged purine-6-carboxamide. For procurement specialists and compound management teams, verifying this CAS number ensures that the correct N7-unsubstituted, C2-unsubstituted-furan analog is obtained, rather than the structurally similar but functionally distinct 5-methylfuran, 7-ethyl, or 2,4-difluorophenyl variants that share the same purine-6-carboxamide core but exhibit different biological profiles.

Quote Request

Request a Quote for 9-(3,4-dimethylphenyl)-2-(furan-2-yl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.